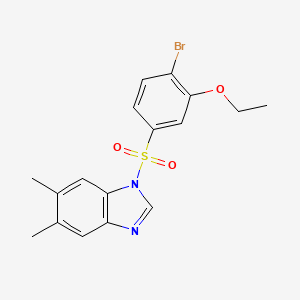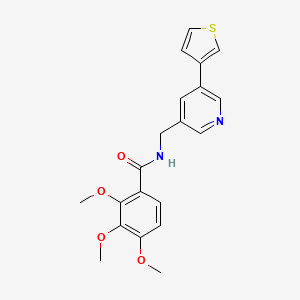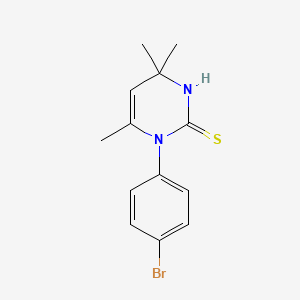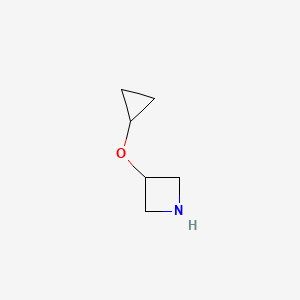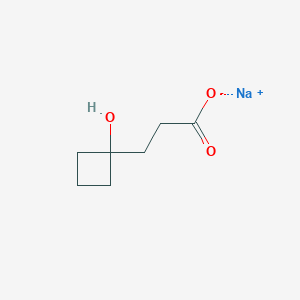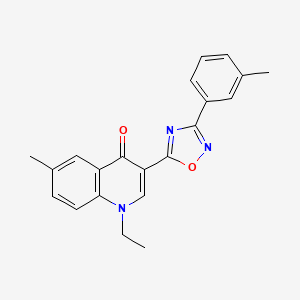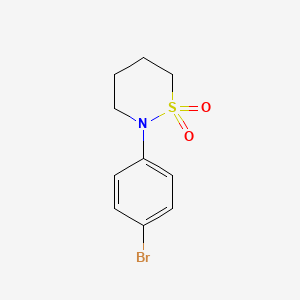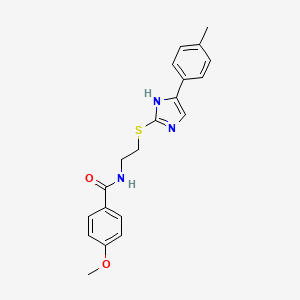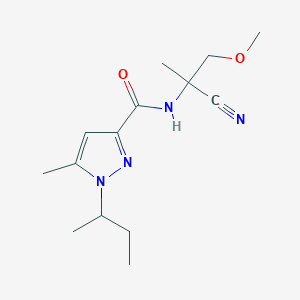
1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidinone derivatives, which have been found to have a variety of pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of cGMP in various tissues, including the lungs, heart, and blood vessels. It also inhibits the proliferation of smooth muscle cells and reduces the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 is its high potency and selectivity for sGC. This makes it a valuable tool for studying the role of cGMP signaling in various biological processes. However, its use in lab experiments is limited by its relatively high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272. One area of interest is the development of more potent and selective sGC activators for the treatment of cardiovascular diseases and pulmonary hypertension. Another area of research is the use of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 as a tool for studying the role of cGMP signaling in cancer and other diseases. Additionally, the development of new synthetic methods for the production of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 could lead to improvements in its availability and cost-effectiveness.
Synthesemethoden
The synthesis of 1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 involves the reaction of 5-methylpyrazole-3-carboxylic acid with 2-cyano-1-methoxypropan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then reacted with 2-bromo-1-butanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-Butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have vasodilatory, anti-inflammatory, and anti-proliferative effects, which make it a promising candidate for the treatment of cardiovascular diseases, pulmonary hypertension, and cancer.
Eigenschaften
IUPAC Name |
1-butan-2-yl-N-(2-cyano-1-methoxypropan-2-yl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-6-10(2)18-11(3)7-12(17-18)13(19)16-14(4,8-15)9-20-5/h7,10H,6,9H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJAZCYZYZLYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)C(=O)NC(C)(COC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-n-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-1h-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2654729.png)
![(3r,5r,7r)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2654730.png)


